1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate

Description

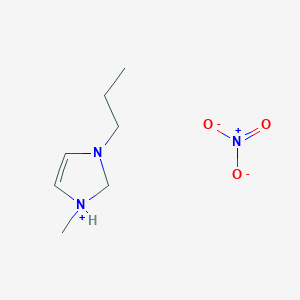

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate is an ionic liquid or pharmaceutical intermediate featuring a partially saturated imidazolium ring (2,3-dihydroimidazolium) with methyl and propyl substituents. The nitrate counterion enhances solubility in polar solvents, while the dihydroimidazolium core may confer unique stability and reactivity compared to fully aromatic imidazoles.

Properties

IUPAC Name |

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.NO3/c1-3-4-9-6-5-8(2)7-9;2-1(3)4/h5-6H,3-4,7H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJYVOJZQJSKDE-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10800311 | |

| Record name | 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10800311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649745-76-6 | |

| Record name | 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10800311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate (C₇H₁₅N₃O₃) is an imidazolium salt characterized by a five-membered ring structure containing a positively charged nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Antimicrobial Properties

Research indicates that imidazolium salts, including this compound, exhibit significant antibacterial activity. The mechanism of action is often linked to the disruption of bacterial cell membranes and interference with DNA synthesis. For instance, studies on related compounds have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various imidazolium salts against common pathogens. The results were as follows:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 44 nM |

| Escherichia coli | 360 nM | |

| Pseudomonas aeruginosa | 710 nM |

This data highlights the compound's potential as an effective antimicrobial agent, particularly against resistant strains of bacteria .

The biological activity of this compound is primarily attributed to its ability to form reactive species upon interaction with cellular components. These reactive species can lead to:

- DNA Strand Breaks : Similar to other nitroimidazole derivatives, the compound can generate free radicals that damage bacterial DNA.

- Membrane Disruption : The cationic nature of the imidazolium salt facilitates its integration into lipid bilayers, leading to increased permeability and eventual cell lysis .

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

- Condensation Reactions : Combining appropriate precursors under controlled conditions can yield high-purity products.

- One-Pot Synthesis : This method simplifies the process and is beneficial for large-scale production.

Stability Profile

The nitrate anion contributes to the stability and solubility of this compound in polar solvents. This characteristic makes it suitable for various applications in both organic chemistry and biological systems .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylimidazole | Contains only one methyl group | High basicity; participates in protonation reactions |

| 3-Dodecyl-1-methylimidazolium nitrate | Longer alkyl chain | Enhanced solubility in organic solvents |

| 1-Ethyl-3-methylimidazolium chloride | Ethyl group instead of propyl | Different solubility characteristics |

These comparisons illustrate how variations in alkyl chain length and functional groups influence the biological activity and chemical behavior of these compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate with structurally related imidazole derivatives:

Key Observations:

- F(EP)) but improving solubility in non-polar media .

- Nitrate Counterion : Shared with Imp. F(EP), this group enhances aqueous solubility but may increase hygroscopicity compared to neutral analogs like the carboxamide derivative in .

- Substituent Effects : Bulky groups (e.g., trifluoromethylpyridinyl in ) reduce solubility but improve binding specificity in drug candidates, whereas smaller alkyl groups (methyl/propyl) favor ionic liquid applications .

Physicochemical Properties

- F(EP) (likely solid at room temperature) suggest that alkylated imidazolium nitrates may exhibit lower melting points due to ionic character .

- Solubility : Nitrate salts (e.g., target compound, Imp. F(EP)) are typically water-soluble, whereas neutral imidazoles (e.g., ’s carboxamide) require organic solvents .

Spectral Data Comparison

- 1H NMR :

- Target Compound : Expected signals for methyl (~2.2–2.5 ppm), propyl (0.9–1.6 ppm), and dihydroimidazolium protons (~3.5–4.5 ppm).

- Imp. F(EP) : Aromatic protons from dichlorobenzyl groups (~7.0–7.8 ppm) dominate, distinct from the aliphatic signals in the target compound .

- Benzimidazolone Derivative : Shows aromatic protons at 7.00–8.08 ppm and acetyl methyl at 2.75 ppm, highlighting structural differences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium nitrate, and how can reaction conditions be optimized for yield improvement?

- Methodology : Utilize multicomponent reactions (MCRs) with stoichiometric control of precursors (e.g., amines, aldehydes, and nitrating agents). For example, γ-aminobutyric acid (GABA)-based MCRs can yield zwitterionic imidazolium derivatives, as demonstrated in analogous syntheses . Optimize reaction parameters (temperature, pH, solvent polarity) using design-of-experiments (DoE) approaches to maximize yield. Purification via recrystallization or column chromatography is critical, as impurities (e.g., unreacted nitro intermediates) may persist .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR to confirm alkyl chain substitution patterns and imidazolium ring protonation.

- IR : Identify nitrate anion vibrations (e.g., asymmetric stretching at ~1380 cm) and imidazolium C-H stretches (~3100 cm) .

- Elemental Analysis : Verify stoichiometry (C, H, N) to confirm purity, especially after nitrate counterion incorporation .

- XRD : Resolve crystallographic ambiguities in the imidazolium-nitrate ion pairing .

Advanced Research Questions

Q. How can SHELXL be employed to resolve crystallographic ambiguities in the nitrate counterion positioning within the crystal lattice?

- Methodology : Use SHELXL’s refinement tools to model disorder in nitrate anions. Apply restraints to bond lengths and angles based on prior structural data (e.g., similar imidazolium-nitrate structures ). For twinned crystals, employ TWIN/BASF commands to refine fractional contributions. Validate results using R-factor convergence and difference density maps .

Q. What computational modeling approaches are suitable for studying the anion-cation interactions and their impact on physicochemical properties?

- Methodology :

- DFT Calculations : Optimize geometry of the ion pair to evaluate electrostatic and hydrogen-bonding interactions. Compare with XRD data to validate computational models .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, acetonitrile) to predict solubility and stability. Analyze radial distribution functions to identify preferential nitrate coordination sites .

Q. How does the nitrate anion influence the compound’s stability under varying thermal and humidity conditions?

- Methodology : Conduct accelerated stability studies using:

- TGA/DSC : Measure decomposition temperatures and enthalpy changes to assess thermal stability.

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity under controlled humidity (10–90% RH). Correlate nitrate’s deliquescence behavior with structural degradation .

Q. Are there contradictions in reported biological activities of similar imidazolium nitrate compounds, and how can these be resolved through mechanistic studies?

- Methodology : Perform comparative assays using:

- In Vitro Cytotoxicity : Test against cell lines (e.g., HeLa) to evaluate dose-dependent effects.

- Nitrate-Specific Probes : Use fluorescent sensors (e.g., diaminofluoresceins) to track intracellular nitrate release and correlate with toxicity .

- Metabolic Profiling : Identify degradation products (e.g., nitrite, NO) via LC-MS to clarify bioactivity mechanisms .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.